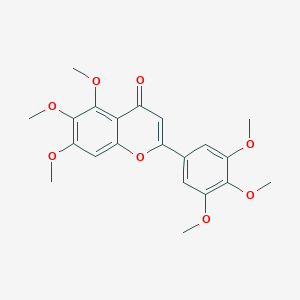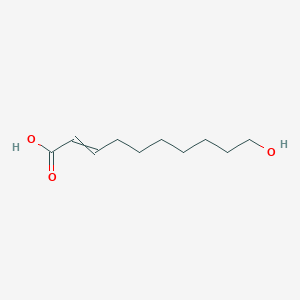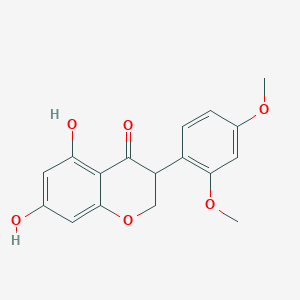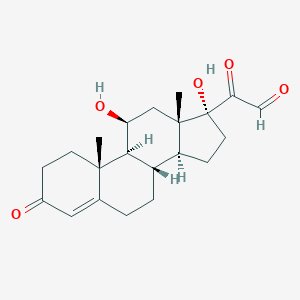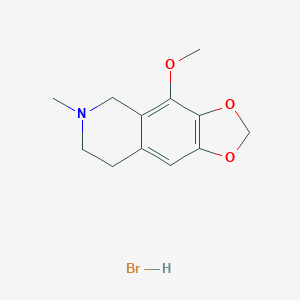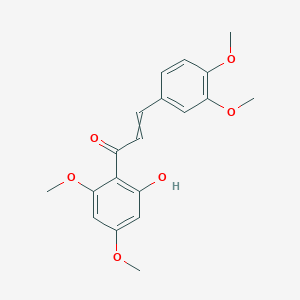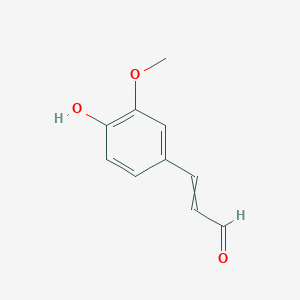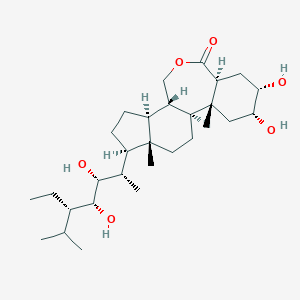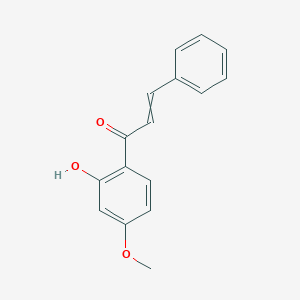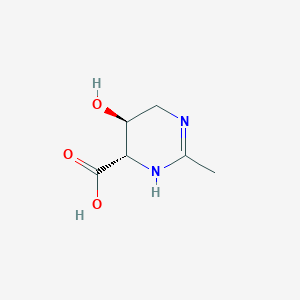
Hidroxiectoína
Descripción general
Descripción
La hidroxiectoína, también conocida como ácido 1,4,5,6-tetrahidro-2-metil-5-hidroxi-4-pirimidincarboxílico, es un compuesto natural que se encuentra en microorganismos extremófilos. Estos microorganismos producen this compound para sobrevivir en condiciones ambientales extremas como alta salinidad, alta temperatura y desecación. La this compound es un derivado de la ectoína, otro soluto compatible, y es conocida por sus propiedades protectoras superiores contra los factores de estrés ambientales.
Aplicaciones Científicas De Investigación
La hidroxiectoína tiene una amplia gama de aplicaciones en varios campos:
Química: La this compound se utiliza como agente estabilizador para proteínas y enzimas, protegiéndolas de la desnaturalización en condiciones extremas.
Biología: Sirve como un soluto compatible en extremófilos, ayudándoles a mantener la homeostasis celular en ambientes de alta salinidad.
Medicina: La this compound se utiliza en productos para el cuidado de la piel por sus propiedades hidratantes y protectoras. También muestra potencial en la protección de las células contra el daño por radiación y en el tratamiento de enfermedades inflamatorias.
Industria: La this compound se utiliza en la industria cosmética como ingrediente activo en productos antienvejecimiento e hidratantes. .
Mecanismo De Acción
La hidroxiectoína ejerce sus efectos protectores estabilizando las estructuras celulares y las macromoléculas. Interactúa con proteínas, ácidos nucleicos y membranas celulares, previniendo su desnaturalización y agregación en condiciones de estrés. El compuesto forma una capa de hidratación alrededor de estas macromoléculas, manteniendo su integridad funcional. La this compound también modula la expresión de genes sensibles al estrés, mejorando la tolerancia al estrés general de las células .
Análisis Bioquímico
Biochemical Properties
Hydroxyectoine interacts with various enzymes, proteins, and other biomolecules. The EctD protein, a member of the non-heme-containing iron (II) and 2-oxoglutarate-dependent dioxygenase superfamily, carries out the hydroxylation of ectoine to form Hydroxyectoine . This conversion is region-selective and stereospecific .
Cellular Effects
Hydroxyectoine has significant effects on various types of cells and cellular processes. It influences cell function by acting as an osmostress protectant . When environmental osmolarity increases, it triggers the outflow of intracellular water, leading to the loss of turgor and cell shrinkage . Hydroxyectoine helps balance the intra- and extracellular osmotic pressure, preventing normal cellular physiological activities from being affected .
Molecular Mechanism
The molecular mechanism of Hydroxyectoine involves its interaction with the EctD protein for its synthesis . The EctD protein carries out the hydroxylation of ectoine, converting it into Hydroxyectoine . This process is region-selective and stereospecific .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Hydroxyectoine change over time. For instance, in a study where ectoine was provided to salt-stressed cultures of a certain strain, ectoine was imported into the cells, converted intracellularly to Hydroxyectoine, and then almost quantitatively secreted into the growth medium .
Dosage Effects in Animal Models
The effects of Hydroxyectoine vary with different dosages in animal models. In a study on a porcine retina organ culture model, treatment with Hydroxyectoine protected retinal ganglion cells and inhibited apoptosis .
Metabolic Pathways
Hydroxyectoine is involved in specific metabolic pathways. The synthesis of Hydroxyectoine requires the EctABC enzymes, which catalyze the synthesis of ectoine from the precursor L-aspartate-β-semialdehyde . A subgroup of ectoine producers can convert ectoine into Hydroxyectoine through a hydroxylation reaction .
Transport and Distribution
Hydroxyectoine is transported and distributed within cells and tissues. In a study, ectoine was imported into the cells via the osmotically inducible ProP and ProU transport systems, converted intracellularly to Hydroxyectoine, and then almost quantitatively secreted into the growth medium .
Subcellular Localization
Given its role as an osmostress protectant, it can be inferred that Hydroxyectoine is likely to be present throughout the cell, helping to maintain osmotic balance and protect cellular structures under stress conditions .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La hidroxiectoína se puede sintetizar mediante la hidroxilación de la ectoína. La enzima clave involucrada en este proceso es la ectoína hidroxilasa, que cataliza la hidroxilación regio y estereoespecífica de la ectoína. La reacción típicamente requiere la presencia de oxígeno molecular y un donador de electrones adecuado.
Métodos de producción industrial: La producción industrial de this compound se logra principalmente mediante fermentación microbiana. Las bacterias halófilas como Halomonas elongata y Halomonas salina se utilizan comúnmente para este propósito. El proceso de producción implica el cultivo de estas bacterias en medios de alta salinidad para estimular la biosíntesis de ectoína, seguido de la conversión de ectoína a this compound utilizando ectoína hidroxilasa. Los avances recientes en la ingeniería metabólica han permitido el uso de hospedadores no halófilos como Corynebacterium glutamicum, que pueden producir this compound a altos rendimientos en condiciones optimizadas .
Análisis De Reacciones Químicas
Tipos de reacciones: La hidroxiectoína se somete principalmente a reacciones de hidroxilación. Es relativamente estable y no participa fácilmente en reacciones de oxidación, reducción o sustitución en condiciones normales.
Reactivos y condiciones comunes: La hidroxilación de ectoína para formar this compound requiere oxígeno molecular y un donador de electrones. La enzima ectoína hidroxilasa facilita esta reacción.
Productos principales: El producto principal de la reacción de hidroxilación es la this compound en sí. No se forman subproductos significativos durante este proceso .
Comparación Con Compuestos Similares
La hidroxiectoína se compara a menudo con la ectoína, su precursor. Ambos compuestos son solutos compatibles con propiedades protectoras, pero la this compound tiene un grupo hidroxilo que aumenta su polaridad y solubilidad. Esto hace que la this compound sea más efectiva para estabilizar las macromoléculas en condiciones extremas.
Compuestos Similares:
Ectoína: Un precursor de la this compound, conocido por sus propiedades protectoras en extremófilos.
Glicina betaína: Otro soluto compatible que protege las células del estrés osmótico.
Prolina: Un aminoácido que actúa como un osmoprotector en plantas y microorganismos .
El grupo hidroxilo único de la this compound la distingue de otros solutos compatibles, proporcionando una protección y estabilidad superiores a los componentes celulares en condiciones de estrés.
Propiedades
IUPAC Name |
(5S,6S)-5-hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-3-7-2-4(9)5(8-3)6(10)11/h4-5,9H,2H2,1H3,(H,7,8)(H,10,11)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIBBJKLKFTNQO-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCC(C(N1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC[C@@H]([C@H](N1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167963 | |
| Record name | Hydroxyectoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165542-15-4 | |
| Record name | Hydroxyectoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165542-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyectoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165542154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyectoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYECTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIJ7YN252E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of hydroxyectoine?
A1: The molecular formula of hydroxyectoine is C9H18N2O3, and its molecular weight is 206.24 g/mol.
Q2: What makes hydroxyectoine a good glass-forming compound compared to ectoine?
A2: Hydroxyectoine forms stronger intermolecular hydrogen bonds due to its hydroxyl group, resulting in superior glass-forming properties compared to ectoine. [] This leads to better molecular immobilization in the dry state, enhancing the redox stability of molecules embedded within. []
Q3: How do the hydration properties of ectoine and hydroxyectoine differ from the effects of NaCl on water?
A3: Both ectoine and hydroxyectoine influence the hydrogen bonding network of water locally, increasing tetrahedral order. [] This contrasts with NaCl, which disrupts hydrogen bonds and reduces tetrahedral order. [] In mixtures containing both osmolytes and NaCl, these opposing effects create a level of frustration within the water network. []
Q4: Which enzymes are involved in the biosynthesis of hydroxyectoine?
A4: Hydroxyectoine biosynthesis requires the enzymes L-2,4-diaminobutyric acid transaminase (EctB), N-γ-acetyltransferase (EctA), ectoine synthase (EctC), and ectoine hydroxylase (EctD). [, , ]
Q5: What is the role of aspartokinase (Ask) in hydroxyectoine biosynthesis?
A5: Some microorganisms possess a specialized aspartokinase, Ask_Ect, that plays a role in providing the precursor molecule L-aspartate-β-semialdehyde for hydroxyectoine biosynthesis. [, ] This enzyme shows unique regulatory mechanisms compared to other aspartokinases, with inhibition primarily by threonine. [, ]
Q6: How does the regulation of ectD and ectE differ in Chromohalobacter salexigens?
A6: In C. salexigens, ectD expression is osmoregulated during exponential growth and thermoregulated during stationary phase, primarily controlled by the general stress factor RpoS. [] In contrast, ectE expression remains RpoS-dependent throughout growth phases and under different stress conditions. []
Q7: What is the function of the transcriptional regulator EctZ in C. salexigens?
A7: EctZ acts as a dual regulator of hydroxyectoine synthesis in C. salexigens by activating ectD transcription under osmotic stress during exponential growth and repressing ectE transcription. [] This mechanism prioritizes EctD as the primary ectoine hydroxylase. []
Q8: How do ectoine and hydroxyectoine protect against osmotic stress?
A8: Ectoine and hydroxyectoine act as compatible solutes, accumulating in the cytoplasm to counteract the effects of high external osmolarity on cell hydration and turgor pressure. [, ]
Q9: What are the biotechnological and medical applications of hydroxyectoine?
A9: Hydroxyectoine's function-preserving properties make it valuable in various applications, including:
- Biotechnology: Stabilizing enzymes [, ] and enhancing desiccation tolerance in biomolecules and cells. []
- Medicine: Protecting cells from damage caused by UV radiation, dryness, and other environmental stressors. [, ]
- Cosmetics: Used in skin care products for its moisturizing and protective effects. [, ]
Q10: How does hydroxyectoine compare to other compatible solutes in protecting against desiccation?
A10: Hydroxyectoine demonstrates remarkable desiccation protection properties comparable to sucrose and trehalose due to its superior glass-forming ability. []
Q11: Can hydroxyectoine protect proteins from thermal inactivation?
A11: While hydroxyectoine did not show a significant effect in protecting lysozyme from short-term heat shock (10 min at 70°C), it destabilized the enzyme during prolonged exposure to elevated temperatures (4 weeks at 55°C). [] This suggests that the protective effect of hydroxyectoine against thermal stress might be context-dependent.
Q12: What is the role of the EctT transporter in Virgibacillus pantothenticus?
A12: The EctT transporter in V. pantothenticus is responsible for the uptake of both ectoine and hydroxyectoine, providing protection against osmotic and cold stress. [] This transporter belongs to the BCCT (betaine-choline-carnitine-transporter) family and preferentially imports ectoine and hydroxyectoine. []
Q13: How is the expression of the ectT gene regulated in V. pantothenticus?
A13: Transcription of the ectT gene is controlled by the general stress sigma factor SigB and is induced by both high salinity and low temperature, aligning with its role in protecting V. pantothenticus against these stresses. []
Q14: What is the significance of the colocalization of ect genes with transporter genes?
A14: The frequent colocalization of ect genes with transporter genes suggests a coordinated cellular response to osmotic stress, ensuring efficient uptake or export of ectoine and hydroxyectoine for osmoprotection. []
Q15: How are ectoine and hydroxyectoine catabolized?
A15: The EutD/EutE enzyme complex is central to ectoine and hydroxyectoine catabolism. [] EutD hydrolyzes ectoine and hydroxyectoine, while EutE deacetylates the resulting intermediates. [] This ultimately leads to the formation of L-aspartate, which can be further metabolized. []
Q16: What is the role of the EnuR protein in ectoine/hydroxyectoine catabolism?
A16: EnuR, a MocR/GabR-type transcriptional repressor, regulates the expression of many ectoine/hydroxyectoine catabolic gene clusters. [, ] It functions by binding specific inducer molecules generated during ectoine catabolism, such as N-(alpha)-L-acetyl-2,4-diaminobutyric acid and L-2,4-diaminobutyric acid. []
Q17: How widespread are ectoine and hydroxyectoine biosynthetic genes in microorganisms?
A17: Ectoine and hydroxyectoine biosynthetic genes are predominantly found in Bacteria, with a limited distribution in Archaea. [, , ] Their presence in diverse microbial taxa suggests their importance in adapting to challenging environments. [, ]
Q18: How did the halophilic protist Halocafeteria seosinensis acquire the ability to synthesize ectoine and hydroxyectoine?
A18: It is thought that H. seosinensis acquired the genes for ectoine and hydroxyectoine biosynthesis through lateral gene transfer from its bacterial prey. [] This acquisition likely provided an evolutionary advantage in adapting to high-salinity environments. []
Q19: What are the potential implications of understanding the structure and function of ectoine/hydroxyectoine transporters?
A19: Characterizing these transporters can contribute to developing strategies for enhancing compatible solute uptake in organisms with industrial or agricultural importance, improving their tolerance to osmotic stress. []
Q20: What is the potential of engineering microorganisms for enhanced hydroxyectoine production?
A20: Engineering approaches, such as manipulating the expression of key biosynthetic genes and optimizing fermentation conditions, hold promise for developing efficient microbial cell factories for hydroxyectoine production. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



